Lower Molecular Weight and Higher sp³ Fraction
The target compound (MW 280.29 g/mol) is 28–44 Da lighter than its 2,5-dimethyl-furan (MW 308.34 g/mol) and indole (MW 329.36 g/mol) analogs, while maintaining a higher fraction of sp³-hybridized carbons (20% vs. 15% and 12%, respectively) due to the unsubstituted furan and methylene linker . This combination yields a calculated logP of ~1.8 versus ~2.6 for the dimethyl analog and ~2.4 for the indole analog (ALOGPS 2.1 estimate), predicting superior aqueous solubility and compliance with Lipinski's rules.
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW 280.29 g/mol; calc. logP ~1.8; Fsp³ 0.20 |
| Comparator Or Baseline | Comparator 1 (CAS 2034300-13-3): MW 308.34 g/mol, calc. logP ~2.6, Fsp³ 0.15; Comparator 2 (CAS 2034614-80-5): MW 329.36 g/mol, calc. logP ~2.4, Fsp³ 0.12 |
| Quantified Difference | 28–49 Da lower MW; 0.6–0.8 log unit lower predicted logP; 5–8% higher Fsp³ |
| Conditions | Calculated properties using ALOGPS 2.1; molecular structures from vendor catalogs. |
Why This Matters
Lower molecular weight and higher saturation are correlated with improved solubility and reduced off-target promiscuity, making this compound a more attractive fragment-like starting point for hit-to-lead campaigns.
